![molecular formula C21H21NO4S B043831 (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide CAS No. 123285-28-9](/img/structure/B43831.png)

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

Overview

Description

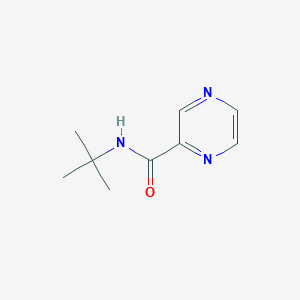

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a synthetic compound that belongs to the class of beta-lactam antibiotics. It is commonly referred to as ceftizoxime, and it is used to treat a variety of bacterial infections. The compound was first synthesized in 1978 and has since been extensively studied for its mechanism of action and therapeutic potential.

Mechanism Of Action

Ceftizoxime works by inhibiting the synthesis of bacterial cell walls. Specifically, it binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This leads to the weakening of the cell wall and eventual cell lysis.

Biochemical And Physiological Effects

Ceftizoxime is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within one hour of administration. It is excreted primarily through the kidneys and has a half-life of approximately two hours. Ceftizoxime has been shown to have minimal toxicity and is well-tolerated by most patients.

Advantages And Limitations For Lab Experiments

Ceftizoxime has several advantages as a research tool. It is readily available and relatively inexpensive compared to other antibiotics. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it useful for a wide range of experiments. However, there are also limitations to its use. Ceftizoxime can interfere with some enzymatic assays, and its antibacterial activity can be affected by the presence of other compounds in the experimental system.

Future Directions

There are several future directions for research on ceftizoxime. One area of interest is the development of new derivatives with enhanced antibacterial activity or improved pharmacokinetic properties. Another direction is the investigation of ceftizoxime's potential as an immunomodulatory agent. Finally, there is ongoing research into the mechanisms of resistance to ceftizoxime and other beta-lactam antibiotics, with the goal of developing new strategies for combating antibiotic-resistant bacteria.

In conclusion, (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a synthetic compound that has been extensively studied for its antibacterial activity and therapeutic potential. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has been used to treat a variety of bacterial infections. While ceftizoxime has several advantages as a research tool, there are also limitations to its use. Future research directions include the development of new derivatives and the investigation of ceftizoxime's potential as an immunomodulatory agent.

Synthesis Methods

The synthesis of ceftizoxime involves the reaction of 7-aminocephalosporanic acid with benzhydryl bromide in the presence of a base. The resulting benzhydryl 7-aminocephalosporanic acid is then reacted with 3,3-dimethylacrylic acid to form the ester derivative. The final step involves the oxidation of the sulfur atom to form the 4-oxide derivative.

Scientific Research Applications

Ceftizoxime has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been used in clinical trials to treat infections such as pneumonia, urinary tract infections, and septicemia. In addition, ceftizoxime has been studied for its potential to treat other bacterial infections such as meningitis and gonorrhea.

properties

IUPAC Name |

benzhydryl (2S,5R)-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3/t17-,19+,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUCAWYSMPKQK-HVHNRQALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466738 | |

| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

CAS RN |

87579-78-0 | |

| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)